tert-Butyl 5-iodo-1H-indazole-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl ester group, an iodine atom at the 5-position, and an indazole core. Its molecular formula is , and it belongs to the indazole family of compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound is classified as a heterocyclic aromatic compound. Indazoles, including tert-butyl 5-iodo-1H-indazole-1-carboxylate, are significant in organic synthesis and pharmaceutical research due to their potential therapeutic properties, including anticancer and antimicrobial activities. The compound serves as an important building block for the synthesis of more complex derivatives that may exhibit enhanced biological activity .
The synthesis of tert-butyl 5-iodo-1H-indazole-1-carboxylate typically involves several key steps:
For large-scale production, processes may be optimized for yield and purity through continuous flow methods or automated systems. The purification of the final product often involves techniques such as recrystallization or chromatography .
The molecular structure of tert-butyl 5-iodo-1H-indazole-1-carboxylate features a bicyclic indazole core with a tert-butyl ester group at one position and an iodine atom at another.
The indazole core provides a planar structure conducive to π-stacking interactions, which is relevant for its biological activity .
tert-Butyl 5-iodo-1H-indazole-1-carboxylate can participate in various chemical reactions:
From these reactions, various substituted indazole derivatives can be synthesized, which may possess enhanced biological properties compared to the parent compound.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not explicitly detailed in available literature .
tert-Butyl 5-iodo-1H-indazole-1-carboxylate has several scientific uses:
The synthesis of tert-butyl 5-iodo-1H-indazole-1-carboxylate (CAS 1001907-23-8, C12H13IN2O2) bridges classical halogenation chemistry and contemporary catalytic strategies. This N-Boc-protected 5-iodoindazole serves as a pivotal intermediate for pharmaceutical precursors, enabling C–C bond formations via cross-coupling reactions. Key synthetic challenges include regioselective iodination at the indazole C-5 position and efficient N1-carboxylation without competitive N2-alkylation or decomposition of the iodo substituent.
Traditional iodination routes rely on electrophilic aromatic substitution (EAS) using I2/oxidant systems, which often yield mixtures of mono- and di-iodinated indazoles requiring tedious separations. For example, Zenchoff’s acid-catalyzed ring closure of 2-hydroxymethyl phenylhydrazines achieved only 30% yields for dihydroindazole precursors, limiting scalability [8]. In contrast, modern approaches leverage directed ortho-metalation or transition-metal catalysis to enhance C-5 selectivity. A breakthrough one-pot method employs CuI/1,10-phenanthroline-mediated intramolecular coupling of bis-Boc-protected hydrazines with ortho-iodobenzyl bromides (11a–f), yielding 55–72% of 2,3-dihydro-1H-indazoles (10a–f) without isolating intermediates (Table 1) [8]. This strategy circumvents the low yields (15–27%) and dialkylation byproducts of stepwise routes, while tolerating electron-donating (-OCH3) and electron-withdrawing (-CO2CH3) groups on the aromatic ring.
Table 1: Comparative Iodination Strategies for Indazole Synthesis
Method | Conditions | Key Advantages | Yield Range | Limitations |
---|---|---|---|---|
Acid-Catalyzed Ring Closure (Traditional) | SN1-type cyclization of 2-hydroxymethyl phenylhydrazines | Simple reagents | ~30% | Low regioselectivity, long reaction times |
Cu-Mediated One-Pot (Modern) | CuI/phenanthroline/Cs2CO3, DMF, 24h | Functional group tolerance, no intermediate purification | 55–72% | Requires anhydrous conditions |
N1-Protection of 5-iodo-1H-indazole demands precision to avoid N2-carboxylation, which diminishes pharmacological utility. Classical esterification employs tert-butyl chloroformate in dichloromethane with inorganic bases (e.g., K2CO3), but suffers from slow kinetics and emulsion formation during workup. A refined protocol uses Boc anhydride (Boc2O) with 2-(dimethylamino)pyridine (DMAP) and triethylamine in acetonitrile at 0°C → 20°C for 3 hours (Scheme 1) [1]:
Table 2: Esterification Conditions for N1-Protection
Reagent System | Solvent | Catalyst/Base | Temperature | Time (h) | Key Outcome |
---|---|---|---|---|---|
Boc2O | CH3CN | Et3N/DMAP | 0°C → 20°C | 3 | High N1-selectivity, easy workup |
tert-Butyl chloroformate | DCM | K2CO3 | 25°C | 12 | Moderate yield, N2 byproducts |
Scheme 1: Optimized Esterification Protocol [1]
6-Iodo-1H-indazole + Boc₂O + Et₃N/DMAP → CH₃CN, 0°C→20°C → tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Microwave irradiation revolutionizes Suzuki–Miyaura cross-coupling of tert-butyl 5-iodo-1H-indazole-1-carboxylate, reducing reaction times from hours to minutes while improving purity. While classical conditions require Pd(PPh3)4/toluene/reflux (12–24h), modern adaptations immobilize PdCl2(dppf) on ionic liquids (e.g., BMImBF4) under microwave irradiation (Scheme 2) [3]:
Table 3: Microwave vs. Conventional Cross-Coupling/Deprotection
Step | Classical Conditions | Microwave Conditions | Time Reduction | Yield Improvement |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh3)4, toluene, reflux, 12h | PdCl2(dppf)/BMImBF4, 100°C, 20min | 97% | 15–30% |
Boc Deprotection | TFA/DCM, 25°C, 2h | TFA/DCM, 80°C, 5min | 96% | Comparable |
Scheme 2: Tandem Microwave Functionalization [3]
tert-Butyl 5-iodo-1H-indazole-1-carboxylate + ArB(OH)₂ → PdCl₂(dppf)/BMImBF₄, MW, 100°C, 20min → 3-Aryl-1H-indazole (after TFA deprotection)
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: